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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for
performing dosimetry calculations for Peptide Receptor Radionuclide Therapy (PRRT) using
177Lu-Edotreotide. Accurate dosimetry is crucial for optimizing treatment efficacy while
minimizing toxicity to healthy organs.

Application Notes

Peptide Receptor Radionuclide Therapy (PRRT) with Lutetium-177 (*’7Lu) labeled somatostatin
analogues, such as Edotreotide (also known as DOTATOC), is a targeted therapy for
neuroendocrine tumors (NETS) that overexpress somatostatin receptors (SSTRs). The
therapeutic efficacy of ’’Lu-Edotreotide is dependent on delivering a sufficient radiation
absorbed dose to the tumor tissue, while the primary safety concern is radiation-induced
damage to healthy organs, particularly the kidneys and bone marrow.[1][2] Therefore, patient-
specific dosimetry is increasingly recognized as a vital component of personalized PRRT.

The fundamental principle of internal dosimetry is to quantify the absorbed dose, which is the
energy deposited by ionizing radiation per unit mass of tissue. The Medical Internal Radiation
Dose (MIRD) schema provides the formal framework for these calculations.[3][4] The mean
absorbed dose to a target organ is determined by the cumulative activity of the
radiopharmaceutical in various source organs and the physical decay characteristics of the
radionuclide.
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Dosimetry calculations for ’’Lu-Edotreotide PRRT are essential for:

e Treatment Planning: To individualize the administered activity to maximize the tumor dose
while keeping the dose to organs at risk (OARS) below established tolerance limits.[1]

» Toxicity Prediction: To correlate absorbed doses in critical organs with the likelihood of
adverse events, such as renal toxicity or myelosuppression.

» Efficacy Evaluation: To establish a dose-response relationship for tumors, which can help in
predicting treatment outcomes.

e Drug Development: To assess the safety and efficacy of new radiopharmaceuticals in a
guantitative manner.

Key Dosimetry Methodologies

Several methodologies are employed for calculating the absorbed dose in PRRT, ranging from
organ-level approximations to more sophisticated patient-specific, voxel-level calculations.

o Organ-Level Dosimetry (MIRD Schema): This is the most established method and relies on
calculating the mean absorbed dose to an entire organ. It involves acquiring a series of
guantitative images (typically SPECT/CT) at multiple time points post-injection to determine
the time-integrated activity (total number of disintegrations) in source organs. The absorbed
dose to a target organ is then calculated by multiplying the time-integrated activities in the
source organs by pre-calculated "S-values" (absorbed dose per unit cumulative activity).
Software such as OLINDA/EXM or MIRDcalc are commonly used for these calculations.

o Voxel-Level Dosimetry: This approach provides a three-dimensional dose distribution within
the patient's anatomy. It uses patient-specific 3D imaging data (SPECT/CT) to create a map
of the activity distribution at the voxel level. Monte Carlo simulations are then often used to
track the transport and energy deposition of emitted radiations, resulting in a 3D dose map.
This method is more complex but offers a more accurate representation of the dose
distribution, especially in heterogeneous tissues and tumors.

Quantitative Data Summary
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The following tables summarize the absorbed dose values for critical organs and tumors from
various studies involving ’’Lu-labeled somatostatin analogues. These values are typically
reported as the mean or median absorbed dose per unit of administered activity (Gy/GBq or
mGy/MBQ).

Table 1: Absorbed Doses in Organs at Risk and Tumors for 1’7Lu-Edotreotide/DOTATATE
PRRT

Median Absorbed
Dose per

Organl/Tissue L Range (Gy/GBq) Reference
Administered
Activity (Gy/GBQq)

Kidneys 0.64 0.25-1.05

Spleen 1.23 03-21

Liver 0.54 0.05-2.11

Bone Marrow 0.04 0.02 - 0.06

Tumors 4.6 3.09 -9.47

Note: Data is compiled from systematic reviews and individual studies and may include both
177_u-Edotreotide and ’’Lu-DOTATATE, which have similar pharmacokinetic profiles.

Table 2: COMPETE Trial - Mean Cumulative Absorbed Dose for 177Lu-Edotreotide

Mean
. Cumulative Standard Safety

Organl/Tissue Lo Reference
Absorbed Deviation (Gy) Threshold (Gy)
Dose (Gy)

Tumors 110.0 90.8 -

Kidneys 12.5 4.4 23

Red Bone
0.7 0.4 2

Marrow
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Data extrapolated from cycle 1 dosimetry in the Phase 3 COMPETE trial.

Experimental Protocols
Protocol 1: Organ-Level Dosimetry using SPECTI/CT

This protocol describes a standard method for calculating organ-level absorbed doses based

on the MIRD formalism.

1. Patient Preparation and Radiopharmaceutical Administration:

Administer a therapeutic activity of 1’’Lu-Edotreotide (e.g., 7.4 GBQ) via intravenous
infusion.

Co-infuse a solution of amino acids to reduce renal uptake of the radiopharmaceutical.
. Quantitative Imaging:

Acquire a series of whole-body planar and/or SPECT/CT images at multiple time points post-
injection. A common imaging schedule includes scans at approximately 4, 24, 48, and 72
hours post-infusion. Some protocols may extend to 168 hours (7 days).

Ensure the imaging system is calibrated for 1’’Lu to allow for accurate activity quantification.
. Image Processing and Analysis:

On the acquired images, draw regions of interest (ROIs) around the source organs (e.g.,
kidneys, liver, spleen) and tumors.

For each ROI at each time point, calculate the total activity by applying the calibration factor.
Correct for background, attenuation, and scatter.

. Time-Activity Curve Generation:

Plot the activity in each source organ as a function of time.

Fit the time-activity data to an appropriate function (e.g., a bi-exponential function) to
generate a continuous time-activity curve.
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5. Calculation of Time-Integrated Activity:

 Integrate the time-activity curve from time zero to infinity to determine the total number of
disintegrations (time-integrated activity) in each source organ.

6. Absorbed Dose Calculation:

o Use a dosimetry software package (e.g., OLINDA/EXM, MIRDcalc) to calculate the mean
absorbed dose to target organs. This software utilizes the calculated time-integrated
activities and pre-computed S-values for *77Lu.

Protocol 2: Blood-Based Bone Marrow Dosimetry

This protocol outlines the procedure for estimating the absorbed dose to the red bone marrow.
1. Blood Sampling:

o Collect sequential blood samples at various time points after the administration of 1’7Lu-
Edotreotide.

2. Activity Measurement:
o Measure the activity concentration in the blood samples using a calibrated gamma counter.
3. Time-Activity Curve Generation:

» Plot the blood activity concentration over time and fit the data to generate a time-activity
curve for the blood.

4. Calculation of Time-Integrated Activity in Blood:

 Integrate the blood time-activity curve to determine the time-integrated activity in the blood.
5. Bone Marrow Dose Estimation:

e The absorbed dose to the red marrow is comprised of two components:

o Self-dose: The dose from the activity within the bone marrow itself, which is estimated
from the blood activity concentration.
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o Cross-dose: The dose from activity in other source organs throughout the body. This
component is calculated based on the time-integrated activities of the other source organs
determined from imaging (as in Protocol 1).

» Utilize dosimetry software that incorporates a blood-based model to calculate the total red
marrow absorbed dose.

Visualizations
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Caption: Workflow for 1’’Lu-Edotreotide PRRT Dosimetry Calculation.
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Caption: Logical Relationship of the MIRD Schema for Absorbed Dose Calculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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